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molecular formula C12H14N2O3 B8453748 4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid

4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid

Cat. No. B8453748
M. Wt: 234.25 g/mol
InChI Key: XGCFSEMNSHBVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012956B2

Procedure details

N,N-Diisopropylethylamine (101 uL, 0.66 mmol) was added to a mixture of O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (53 mg, 0.14 mmol), and 4-(aminocarbonyl)-3-[(cyclopropylmethyl)amino]-benzoic acid (synthesized according to reagent preparation 39) (31 mg, 0.13 mmol) and the resulting mixture was stirred at room temperature for 30 minutes. A solution of 1-[6-(3-endo-amino-8-azabicyclo[3.2.1]oct-8-yl)pyridin-3-yl]-3-(1-methylpiperidin-4-yl)propan-1-one hydrochloride salt (51 mg, 0.13 mmol) in N,N-dimethylformamide (0.5 mL) was added and stirring was continued for 18 hours. The reaction mixture was diluted with methanol (1.5 mL), and purified by preparatory reverse phase HPLC (ammonium acetate buffered aqueous acetonitrile eluent) to give 2-[(cyclopropylmethyl)amino]-N4-(8-{5-[3-(1-methylpiperidin-4-yl)propanoyl]pyridin-2-yl}-8-azabicyclo[3.2.1]oct-3-endo-yl)benzene-1,4-dicarboxamide as the acetate salt, (54 mg, 66% yield). 1H NMR (400 MHz, d4-Methanol): 8.65 (d, 1H), 7.97 (dd, 1H), 7.54 (d, 1H), 6.96 (d, 1H), 6.82 (dd, 1H), 6.67 (d, 1H), 4.57, (Br, 2H), 3.89 (tr, 1H), 3.04 (m, 2H), 2.95 (d, 2H), 2.87 (tr, 2H), 2.44 (s, 3H), 2.37 (tr, 2H), 2.21-2.01 (m, 6H), 1.91 (br, 1H), 1.88 (br, 1H), 1.80 (s, 3H), 1.78 (m, 1H), 1.58 (q, 4H), 1.38 (br, 1H), 1.22 (m, 2H), 1.02 (m, 1H), 0.47 (m, 2H), 0.20 (m, 2H); MS (EI) for C33H44N6O3: 573 (MH+).
Quantity
101 μL
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-[6-(3-endo-amino-8-azabicyclo[3.2.1]oct-8-yl)pyridin-3-yl]-3-(1-methylpiperidin-4-yl)propan-1-one hydrochloride salt
Quantity
51 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:4](CC)C(C)C)(C)C.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1.[NH2:34][C:35]([C:37]1[CH:45]=[CH:44][C:40]([C:41](O)=[O:42])=[CH:39][C:38]=1NCC1CC1)=[O:36]>CN(C)C=O.CO>[C:37]1([C:35]([NH2:34])=[O:36])[CH:45]=[CH:44][C:40]([C:41]([NH2:4])=[O:42])=[CH:39][CH:38]=1 |f:1.2|

Inputs

Step One
Name
Quantity
101 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
53 mg
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
31 mg
Type
reactant
Smiles
NC(=O)C1=C(C=C(C(=O)O)C=C1)NCC1CC1
Step Two
Name
1-[6-(3-endo-amino-8-azabicyclo[3.2.1]oct-8-yl)pyridin-3-yl]-3-(1-methylpiperidin-4-yl)propan-1-one hydrochloride salt
Quantity
51 mg
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
purified by preparatory reverse phase HPLC (ammonium acetate buffered aqueous acetonitrile eluent)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)N)C(=O)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 54 mg
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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